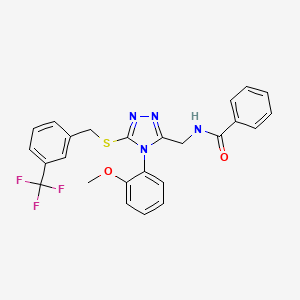

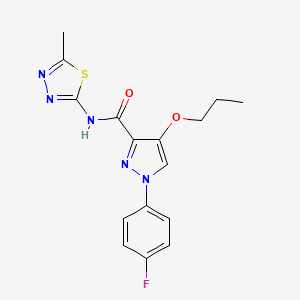

N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

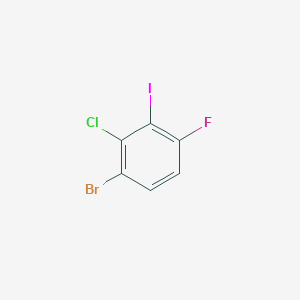

The compound is a benzamide derivative . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including as building blocks in organic synthesis and as active ingredients in pharmaceuticals .

Molecular Structure Analysis

The compound contains several functional groups, including a benzamide group, a methoxyphenyl group, a trifluoromethylbenzyl group, and a triazolyl group. These groups can have significant effects on the compound’s physical and chemical properties .Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of novel heterocyclic compounds, including derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has been explored for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on COX-2 selectivity, with promising analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial activities, revealing moderate to good activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Nematocidal Activity

A series of novel oxadiazole derivatives containing a thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Some compounds demonstrated good activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Antiplasmodial Activities

Investigations into N-acylated furazan-3-amine derivatives have shown activity against strains of Plasmodium falciparum, the causative agent of malaria. These studies reveal the importance of the acyl moiety in determining the activity and cytotoxicity of the compounds, suggesting their potential in anti-malarial therapy (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).

Antioxidant Activity

A novel benzamide derivative was analyzed both experimentally and theoretically for its antioxidant properties. The study used X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure and properties of the compound, demonstrating its potential in antioxidant applications (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Antihyperglycemic Activity

The synthesis of 3-substituted benzylthiazolidine-2,4-diones has been explored for their potential as new antihyperglycemic agents. These compounds have shown promising results in the treatment of diabetes mellitus, marking a significant step forward in the search for effective antidiabetic agents (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).

Propriétés

IUPAC Name |

N-[[4-(2-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N4O2S/c1-34-21-13-6-5-12-20(21)32-22(15-29-23(33)18-9-3-2-4-10-18)30-31-24(32)35-16-17-8-7-11-19(14-17)25(26,27)28/h2-14H,15-16H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIMSIXTOPJCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

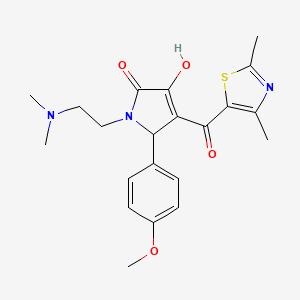

![Methyl (E)-4-[[(1R,2R)-2-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]amino]-4-oxobut-2-enoate](/img/structure/B2695075.png)

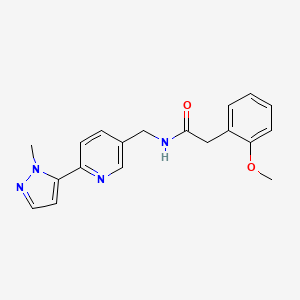

![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)

![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)

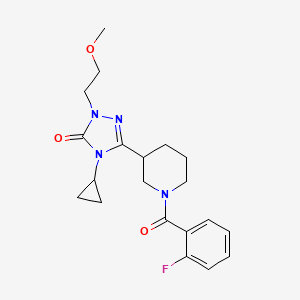

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2695094.png)